4-amino-N-{2-[(3-phenylprop-2-yn-1-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-amino-N-{2-[(3-phenylprop-2-yn-1-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-{2-[(3-phenylprop-2-yn-1-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines or ammonia as nucleophiles.
Attachment of the Phenylpropynyl Group: This step involves the coupling of a phenylpropynyl moiety to the intermediate compound, which can be achieved through Sonogashira coupling reactions using palladium catalysts.
Final Assembly: The final compound is assembled by coupling the intermediate with the appropriate carboxamide derivative, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenylpropynyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, potentially yielding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-N-{2-[(3-phenylprop-2-yn-1-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific properties.
Biology
Biologically, this compound has potential applications as a pharmacophore in drug design. Its diverse functional groups enable interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as anti-inflammatory, anticancer, or antimicrobial agents. The presence of the oxadiazole ring is particularly noteworthy, as it is a common motif in many biologically active compounds.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-amino-N-{2-[(3-phenylprop-2-yn-1-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-{2-[(3-phenylprop-2-yn-1-yl)amino]ethyl}-1,2,4-oxadiazole-3-carboxamide: Similar structure but with a different oxadiazole ring, which may affect its reactivity and biological activity.
4-amino-N-{2-[(3-phenylprop-2-yn-1-yl)amino]ethyl}-1,3,5-oxadiazole-3-carboxamide: Another isomer with potential differences in chemical and biological properties.
Uniqueness
The uniqueness of 4-amino-N-{2-[(3-phenylprop-2-yn-1-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide lies in its specific combination of functional groups and the resulting chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H15N5O2 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
4-amino-N-[2-(3-phenylprop-2-ynylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C14H15N5O2/c15-13-12(18-21-19-13)14(20)17-10-9-16-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,16H,8-10H2,(H2,15,19)(H,17,20) |
InChI Key |
LLRGSAGJDRXSTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCNCCNC(=O)C2=NON=C2N |
Origin of Product |
United States |
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